REACTION_SMILES
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[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[Cl:16][C:17](=[O:18])[O:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[ClH:26].[NH2:1][c:2]1[c:3]([Cl:9])[cH:4][c:5]([OH:8])[cH:6][cH:7]1.[OH2:38].[cH:10]1[cH:11][cH:12][n:13][cH:14][cH:15]1>>[NH:1]([c:2]1[c:3]([Cl:9])[cH:4][c:5]([OH:8])[cH:6][cH:7]1)[C:17](=[O:18])[O:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Oc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(O)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccc(O)cc1Cl)Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |